molecular formula C15H17NO3 B6187110 3-benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 2731014-60-9

3-benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione

Cat. No. B6187110
CAS RN: 2731014-60-9
M. Wt: 259.3
InChI Key:
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Description

3-benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione (BEA) is a cyclic ketone that has recently gained attention in the scientific community due to its versatility and potential applications in various fields. BEA is a relatively simple molecule with a unique three-dimensional structure, consisting of a seven-membered ring and two aromatic rings. The molecule is of particular interest due to its ability to undergo a variety of chemical reactions and its potential for use in a variety of applications.

Scientific Research Applications

3-benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione has been studied extensively in recent years due to its potential applications in various fields. One of the most promising applications is its use as an antifungal agent. This compound has been found to be effective against a variety of fungal species, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. Furthermore, this compound has been found to be effective against a variety of bacterial species, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This compound has also been studied for its potential use as an antioxidant, and has been found to be effective against a variety of oxidative stress-related diseases, including diabetes, cancer, and cardiovascular diseases. Additionally, this compound has been studied for its potential use as a photodynamic therapy agent, and has been found to be effective against a variety of cancers.

Mechanism of Action

The exact mechanism of action of 3-benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione is not yet fully understood. However, it is believed that this compound is capable of inhibiting the growth of microorganisms by inhibiting the synthesis of essential proteins and enzymes. Additionally, this compound has been found to be effective against oxidative stress-related diseases by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to be effective against cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have demonstrated that this compound is capable of inhibiting the growth of a variety of microorganisms, including fungi, bacteria, and cancer cells. Additionally, this compound has been found to be effective against oxidative stress-related diseases by scavenging ROS and inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that this compound is capable of reducing inflammation, improving glucose tolerance, and reducing the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

3-benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is its relatively low cost and availability. Additionally, this compound is relatively easy to synthesize and its structure is relatively simple, making it an ideal candidate for a variety of laboratory experiments. However, this compound also has some limitations. For example, this compound is not water soluble, making it difficult to use in water-based solutions. Additionally, this compound has a relatively short shelf life, making it necessary to use within a short time frame.

Future Directions

Given the versatility of 3-benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, there are a number of potential future directions for research. One potential area of research is the development of more effective and efficient synthesis methods for this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in various fields. Additionally, further research could be conducted to explore the potential of this compound as an antioxidant, photodynamic therapy agent, and anti-cancer agent. Finally, further research could be conducted to explore the potential of this compound as an anti-inflammatory agent and its potential applications in the treatment of various diseases.

Synthesis Methods

3-benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione is synthesized through a multi-step process involving both organic and inorganic reactions. The first step involves the condensation of benzaldehyde and ethyl acetoacetate in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate, to form a 3-benzyl-3-hydroxy-2-methyl-2-buten-1-one intermediate. The second step involves the reduction of the intermediate with a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form this compound. The final step involves the removal of the benzyl protecting group with a suitable solvent, such as methanol, to yield the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione involves the condensation of ethyl acetoacetate with benzylamine, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Benzylamine", "Sodium ethoxide", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with benzylamine in the presence of sodium ethoxide to form the intermediate, 3-benzyl-1-ethoxy-4-oxo-azetidine.", "Step 2: The intermediate is then cyclized by heating with acetic acid to form the bicyclic compound, 3-benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione.", "Step 3: The final step involves oxidation of the bicyclic compound with hydrogen peroxide to form the desired product, 3-benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione." ] }

CAS RN

2731014-60-9

Molecular Formula

C15H17NO3

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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